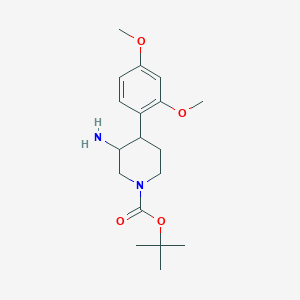

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C18H28N2O4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-9-8-13(15(19)11-20)14-7-6-12(22-4)10-16(14)23-5/h6-7,10,13,15H,8-9,11,19H2,1-5H3 |

InChI Key |

IVGNUCCVATZZKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=C(C=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Substituents

The compound is compared to analogues with modifications in the aryl substituent, amino group position, or additional functional groups. Key examples include:

*Molecular formula inferred from structural analogues.

Physicochemical Properties

Solubility and Reactivity

- Target Compound: The 2,4-dimethoxyphenyl group increases solubility in polar solvents (e.g., DMF, DMSO) compared to non-polar substituents (e.g., methyl or halogenated aryl groups). The amino group facilitates nucleophilic reactions (e.g., acylation, alkylation) .

- Fluorinated Analogues : The 4-fluorophenyl derivative (294.36 g/mol) exhibits higher metabolic stability due to fluorine’s electronegativity, making it favorable for drug design .

- Chloro-Fluoro Hybrid : The 4-chloro-3-fluorophenyl variant (328.81 g/mol) shows enhanced hydrophobic interactions in receptor binding, as seen in kinase inhibitors .

Spectral Data

- NMR Profiles: The target compound’s ¹H NMR would display signals for methoxy groups (δ ~3.80 ppm), aromatic protons (δ 6.5–7.5 ppm), and Boc tert-butyl protons (δ ~1.45 ppm), akin to cyclohexyl(2,4-dimethoxyphenyl)methanol (δ 3.80–7.12 ppm) . Fluorinated analogues show distinct ¹⁹F NMR shifts (e.g., δ -110 to -120 ppm for aryl fluorine) .

Biological Activity

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate (CAS No. 1354953-34-6) is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₈H₂₈N₂O₄

- Molecular Weight : 336.43 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Requires cold-chain transportation for stability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the dimethoxyphenyl group is thought to enhance its affinity for specific receptors, potentially modulating neurotransmitter systems.

Biological Activity Overview

-

Antidepressant Effects :

- Studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine reuptake may be a contributing factor.

-

Neuroprotective Properties :

- Research suggests that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory pathways.

-

Antitumor Activity :

- Preliminary findings indicate that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased locomotor activity in rodents | |

| Neuroprotective | Reduced oxidative stress markers | |

| Antitumor | Inhibition of cell proliferation in vitro |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| This compound | Moderate | Potential for further optimization |

| Similar derivatives with methoxy groups | High | Enhanced receptor affinity observed |

Case Studies

- Case Study on Antidepressant Activity :

- Neuroprotection Against Oxidative Stress :

- Cytotoxicity Against Cancer Cells :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.